2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol
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Overview
Description
2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a chlorine atom, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 4-amino-2-chlorophenol with isobutyraldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the final alcohol product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, potentially inhibiting or activating certain enzymes or receptors. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chlorophenol: Shares the amino and chlorine substituents but lacks the methylpropan-1-ol moiety.
2-amino-4-chlorophenol: Similar structure but with different positioning of the amino and chlorine groups.
2-(4-aminophenyl)benzothiazole: Contains an amino group on a phenyl ring but with a benzothiazole moiety instead of a methylpropan-1-ol group.
Uniqueness
2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2613381-65-8 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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